molecular formula C6H5F2NO B1390603 3,5-Difluoro-4-methoxypyridine CAS No. 1186195-24-3

3,5-Difluoro-4-methoxypyridine

Cat. No. B1390603
M. Wt: 145.11 g/mol
InChI Key: RMXCBWORXFRDFM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-methoxypyridine is 1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 . The compound has a complex structure with multiple functional groups, including two fluorine atoms, a methoxy group, and a pyridine ring .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-methoxypyridine has a molecular weight of 145.11 g/mol . It has a computed XLogP3-AA value of 1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 22.1 Ų .

Scientific Research Applications

Summary of the Application

3,5-Difluoro-4-methoxypyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Methods of Application or Experimental Procedures

One method involves the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide . The 3,5-difluoro-2,4,6-trinitren has been obtained further from this compound and investigated by IR-spectroscopy .

Summary of Results or Outcomes

The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-methoxypyridine, has contributed to the development of new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

2. Synthesis of Herbicides and Insecticides

Summary of the Application

3,5-Difluoro-4-methoxypyridine is used in the synthesis of some herbicides and insecticides . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Methods of Application or Experimental Procedures

One method involves the treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 1 equivalent of sodium methoxide to yield the desired product . This product is then treated with 10% Pd/C at the presence of ammonium formate at 50 °C for 10 hours to give the final compounds in high yields .

Summary of Results or Outcomes

The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-methoxypyridine, has contributed to the development of new agricultural products with improved physical, biological, and environmental properties . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

2. Synthesis of Herbicides and Insecticides

Summary of the Application

3,5-Difluoro-4-methoxypyridine is used in the synthesis of some herbicides and insecticides . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Methods of Application or Experimental Procedures

One method involves the treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 1 equivalent of sodium methoxide to yield the desired product . This product is then treated with 10% Pd/C at the presence of ammonium formate at 50 °C for 10 hours to give the final compounds in high yields .

Summary of Results or Outcomes

The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-methoxypyridine, has contributed to the development of new agricultural products with improved physical, biological, and environmental properties . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Safety And Hazards

The safety information and hazards associated with 3,5-Difluoro-4-methoxypyridine are not detailed in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3,5-difluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXCBWORXFRDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672327
Record name 3,5-Difluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-methoxypyridine

CAS RN

1186195-24-3
Record name 3,5-Difluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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